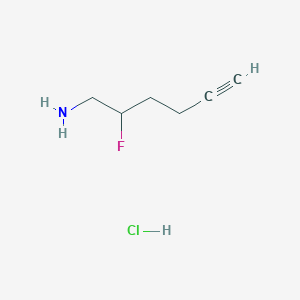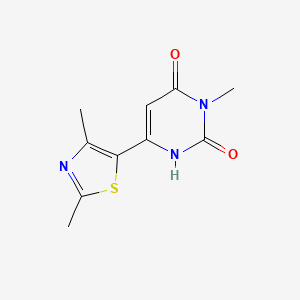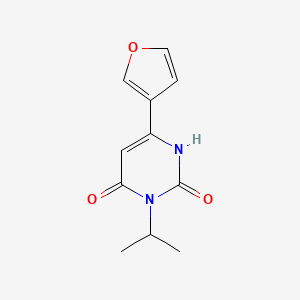
4-甲基-2,3-二氢-1H-吲哚-2-羧酸盐酸盐
描述
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of indole derivatives is important for their biological activity . Unfortunately, specific information about the molecular structure of “4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride” was not found in the available resources.科学研究应用
抗病毒应用
吲哚衍生物,包括4-甲基-2,3-二氢-1H-吲哚-2-羧酸盐酸盐,已显示出有希望的抗病毒特性。 它们已针对一系列 RNA 和 DNA 病毒进行测试,其中一些化合物对甲型流感病毒和柯萨奇病毒 B4 显示出抑制活性 。抑制病毒复制的能力使得这些化合物在抗病毒药物开发的进一步研究中具有价值。
抗炎和抗癌潜力
吲哚核是许多合成药物分子中的常见特征,因为它对与多种受体的结合具有高亲和力。这种特性有利于开发具有抗炎和抗癌活性的新衍生物。 研究表明,吲哚衍生物可以被合成以靶向参与炎症和癌细胞增殖的特定途径 。
在药物化学中的作用
在药物化学中,人们研究吲哚衍生物的广谱生物活性。在药理活性化合物中添加吲哚核可以提高其疗效,并可能导致新的治疗剂的开发。 这些化合物的多样生物活性使其成为药物发现和设计的重点 。
生化意义
从生化角度来看,吲哚衍生物起着至关重要的作用。它们是必需生物分子(如色氨酸)和植物激素(如吲哚-3-乙酸)结构的一部分。 对 4-甲基-2,3-二氢-1H-吲哚-2-羧酸盐酸盐在生化途径中的研究可以提供其作为生物过程调节剂的潜力的见解 。
药物开发与合成
吲哚骨架是合成各种药物分子的关键。它存在于用于治疗从传染病到慢性病的各种疾病的化合物中,突出了它在药物开发中的重要性。 对新型吲哚类化合物合成的研究仍然是一个活跃的研究领域,有可能产生新的候选药物 。
工业应用
虽然主要用于医药应用研究,但吲哚衍生物也具有潜在的工业用途。它们的生物活性可用于开发抗病毒涂层或需要特定生化特性的材料等产品。 这些化合物的工业应用是一个新兴领域,可以从吲哚衍生物的独特特性中受益 。
作用机制
Target of Action
It’s known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities .
生化分析
Biochemical Properties
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the synthesis and degradation of neurotransmitters. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are crucial for neurotransmission. The interaction between 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride and monoamine oxidase can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions .
Cellular Effects
The effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical for the regulation of metabolic processes and gene expression . Additionally, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride has been found to affect the expression of genes involved in cell growth and differentiation, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of monoamine oxidase, inhibiting its activity and thereby increasing the levels of monoamines in the brain . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive functions and improve mood by increasing the levels of neurotransmitters in the brain . At high doses, it can lead to toxic effects, such as neurotoxicity and oxidative stress . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biochemical effects .
Metabolic Pathways
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. This compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of monoamines . These interactions can affect the levels of neurotransmitters and other metabolites, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations can influence its activity and overall cellular effects .
属性
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAMGAXNQCMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)








![6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484183.png)